Cas no 2522-99-8 (1-Propanone,3-(dimethylamino)-2-methyl-1-(2-thienyl)-, hydrochloride (1:1))
2522-99-8 structure
Product Name:1-Propanone,3-(dimethylamino)-2-methyl-1-(2-thienyl)-, hydrochloride (1:1)
Numero CAS:2522-99-8
MF:C10H16ClNOS
MW:233.758140563965
CID:269967
PubChem ID:12704418
Update Time:2025-04-19
1-Propanone,3-(dimethylamino)-2-methyl-1-(2-thienyl)-, hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanone,3-(dimethylamino)-2-methyl-1-(2-thienyl)-, hydrochloride (1:1)
- 3-(dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one,hydrochloride
- 3-Dimethylamino-2-methyl-1-(2-thienyl)-propan-1-on*HCl
- 3-Dimethylamino-2-methyl-1-[2]thienyl-propan-1-on, Hydrochlorid
- 3-dimethylamino-2-methyl-1-[2]thienyl-propan-1-one, hydrochloride
- 3-dimethylamino-2-methyl-1-thiophen-2-yl-propan-1-one, hydrochloride
- N,N-dimethyl-N-< 2-methyl-3-oxo-3-(2-thienyl)propyl> ammonium chloride
- NSC42532
- 3-(Dimethylamino)-2-methyl-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1)
- 2522-99-8
- NSC 42532
- DTXSID40507447
- NSC-42532
-
- Inchi: 1S/C10H15NOS.ClH/c1-8(7-11(2)3)10(12)9-5-4-6-13-9;/h4-6,8H,7H2,1-3H3;1H
- Chiave InChI: JRYJVSZTTCIVMK-UHFFFAOYSA-N
- Sorrisi: Cl.S1C=CC=C1C(C(C)CN(C)C)=O
Proprietà calcolate
- Massa esatta: 197.08755
- Massa monoisotopica: 232.056288
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 182
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48.6
Proprietà sperimentali
- Densità: 1.071
- Punto di ebollizione: 292.2°Cat760mmHg
- Punto di infiammabilità: 130.5°C
- Indice di rifrazione: 1.53
- PSA: 20.31
- LogP: 2.93050
1-Propanone,3-(dimethylamino)-2-methyl-1-(2-thienyl)-, hydrochloride (1:1) Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
2522-99-8 (1-Propanone,3-(dimethylamino)-2-methyl-1-(2-thienyl)-, hydrochloride (1:1)) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso